(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
16639-91-1
VCID:
VC21034180
InChI:
InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1
SMILES:
CCOC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula:
C7H12N2O5
Molecular Weight:
204.18 g/mol
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
CAS No.: 16639-91-1
Cat. No.: VC21034180
Molecular Formula: C7H12N2O5
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16639-91-1 |
|---|---|
| Molecular Formula | C7H12N2O5 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | (2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
| Standard InChI Key | YORYXPTWPIKBDE-BYPYZUCNSA-N |
| Isomeric SMILES | CCOC(=O)N[C@@H](CC(=O)N)C(=O)O |
| SMILES | CCOC(=O)NC(CC(=O)N)C(=O)O |
| Canonical SMILES | CCOC(=O)NC(CC(=O)N)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator